molecular formula C12H15N3O B1444999 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine CAS No. 1248987-69-0

1-(Benzo[d]oxazol-2-yl)piperidin-3-amine

Cat. No. B1444999
CAS RN: 1248987-69-0
M. Wt: 217.27 g/mol
InChI Key: XGPNBRVTRUJMRO-UHFFFAOYSA-N
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Description

“1-(Benzo[d]oxazol-2-yl)piperidin-3-amine” is a chemical compound that has been identified as a new class of GRK2 and 5 kinase inhibitor . It’s part of a series of compounds that have been found to have potent inhibitory activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a class of compound based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was identified as a novel hit by high throughput screening campaign . Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities toward GRK-2 and -5 .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been studied. Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities toward GRK-2 and -5 .

Scientific Research Applications

Dopamine D2 Receptor Ligands

1-(Benzo[d]oxazol-2-yl)piperidin-3-amine and its derivatives have been explored for their potential as dopamine D2 receptor (D2R) ligands. Dopamine, a central neurotransmitter, plays a crucial role in the central and peripheral nervous systems. D2R ligands are pivotal in treating various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, and a lipophilic fragment, indicating that compounds like this compound could be valuable in developing therapeutic agents targeting the dopaminergic pathway Jůza et al., 2022.

Heterocyclic Chemistry

The compound falls under the broader category of benzoxazoles, which are synthesized by the dehydration of dihydro-oxazines. These heterocycles are crucial in organic chemistry, serving as electrophiles in various reactions. The synthesis and manipulation of such compounds, including this compound, contribute to the development of chiral synthons and other organic molecules, showcasing their importance in synthetic chemistry and the design of novel molecules with potential biological activities Sainsbury, 1991.

Central Nervous System (CNS) Acting Drugs

Functional chemical groups, including those present in this compound, are identified as potential lead molecules for synthesizing compounds with CNS activity. The presence of heteroatoms like nitrogen and the structural framework of benzoxazoles are linked to a range of CNS effects, from depression to euphoria and convulsion. This highlights the compound's relevance in drug discovery efforts targeting CNS disorders Saganuwan, 2017.

Microwave-assisted Synthesis

The benzoxazole core of this compound is noted for its significant pharmacological activities, making it a subject of interest in medicinal chemistry. Microwave-assisted synthesis techniques have been utilized to enhance the diversity and efficiency of synthesizing benzoxazole derivatives, including those related to this compound. This modern synthetic approach allows for rapid, efficient production of benzoxazole compounds, which are valuable in pharmaceutical chemistry, agrochemicals, and material science Özil & Menteşe, 2020.

C-N Bond Forming Cross-Coupling Reactions

Compounds like this compound play a role in C-N bond-forming cross-coupling reactions, utilizing aryl halides and arylboronic acids with amines as coupling partners. Such reactions are fundamental in organic synthesis, contributing to the development of complex organic molecules with potential applications in pharmaceuticals and other areas Kantam et al., 2013.

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-9-4-3-7-15(8-9)12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPNBRVTRUJMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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